molecular formula C12H14ClN3O2S B2514976 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-chlorothiophene-2-carboxamide CAS No. 2034301-21-6

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-chlorothiophene-2-carboxamide

Cat. No. B2514976
CAS RN: 2034301-21-6
M. Wt: 299.77
InChI Key: GLEWZTXEMJUXRS-UHFFFAOYSA-N
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Description

“N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-chlorothiophene-2-carboxamide” is a complex organic compound that contains a 1H-pyrazol-1-yl group and a thiophene group. The 1H-pyrazol-1-yl group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1H-pyrazol-1-yl group and the thiophene group, connected by an ethoxyethyl linker. The carboxamide group attached to the thiophene ring would also be a significant feature .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1H-pyrazol-1-yl and thiophene groups, as well as the carboxamide group. The nitrogen atoms in the 1H-pyrazol-1-yl group could potentially act as nucleophiles, while the carbonyl group in the carboxamide could be a site of electrophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrazolo[3,4-d]pyrimidine Derivatives : Miyashita et al. (1990) discuss the reaction of amino-1H-pyrazole carboxamides with various ethyl alcanoates, highlighting the synthesis methods relevant to similar compounds (Miyashita et al., 1990).
  • Microwave-Assisted Amidation : Milosevic et al. (2015) describe a microwave-assisted approach to produce corresponding carboxamides, showcasing efficient synthesis techniques (Milosevic et al., 2015).
  • Synthesis of Complex Structures : Kumara et al. (2018) detail the synthesis of novel pyrazole derivatives, emphasizing the importance of structural and molecular analysis in chemical synthesis (Kumara et al., 2018).

Applications in Medicinal Chemistry

  • PET Imaging Agents : Wang et al. (2018) synthesized a compound for potential PET imaging applications in neuroinflammation studies, demonstrating the relevance in medical diagnostics (Wang et al., 2018).
  • CB1 Cannabinoid Receptor Study : Katoch-Rouse and Horti (2003) explored the synthesis of a radiotracer for studying cannabinoid receptors, indicating the compound's potential in neurological research (Katoch-Rouse & Horti, 2003).

Structural and Molecular Analysis

  • Crystal Structure Analysis : Köysal et al. (2005) conducted a detailed study on the crystal structures of N-substituted pyrazoline derivatives, providing insights into molecular geometry and interactions (Köysal et al., 2005).
  • DFT Calculations and Thermo-Optical Studies : Research like that by Kumara et al. (2018) includes DFT calculations and thermo-optical studies to understand the electronic structure and stability of pyrazole derivatives (Kumara et al., 2018).

Drug Synthesis and Design

  • Synthesis of Antidepressants : Mathew et al. (2014) investigated thiophene bearing pyrazoline carboxamides for their antidepressant effects, demonstrating the compound's utility in pharmaceutical development (Mathew et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

5-chloro-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c13-11-3-2-10(19-11)12(17)14-5-8-18-9-7-16-6-1-4-15-16/h1-4,6H,5,7-9H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEWZTXEMJUXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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